molecular formula C13H12O B14279573 4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene CAS No. 138711-37-2

4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene

Cat. No.: B14279573
CAS No.: 138711-37-2
M. Wt: 184.23 g/mol
InChI Key: BLXYPXPOGBNQHO-UHFFFAOYSA-N
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Description

4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene: is a bicyclic compound with the following chemical formula:

C10H14\text{C}_{10}\text{H}_{14}C10​H14​

. It is also known by other names, such as 1-isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene , 2,4(10)-thujadiene , and dehydrosabinene .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several methods, including cyclization reactions. One common route is the Diels-Alder reaction between cyclopentadiene and cinnamaldehyde. The reaction proceeds under mild conditions and yields the desired bicyclic structure.

Industrial Production::

Chemical Reactions Analysis

Reactivity::

    Oxidation: The double bond in the bicyclic system can undergo oxidation reactions.

    Reduction: Reduction of the double bond can yield saturated derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

Major Products::
  • Oxidation: Epoxides or diols.
  • Reduction: Saturated derivatives.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of other compounds.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).

    Medicine: Explored for its pharmacological properties.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its reactivity suggests potential interactions with cellular targets and metabolic pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

CAS No.

138711-37-2

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

4-(1-phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C13H12O/c1-9(10-5-3-2-4-6-10)11-7-8-12-13(11)14-12/h2-8,12-13H,1H3

InChI Key

BLXYPXPOGBNQHO-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=CC2C1O2)C3=CC=CC=C3

Origin of Product

United States

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